![molecular formula C13H14N2 B15069873 5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine CAS No. 61644-01-7](/img/structure/B15069873.png)
5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused ring structure, which includes a benzene ring and a pyridine ring. The presence of a methyl group at the 5-position of the tetrahydrobenzo[b][1,7]naphthyridine core adds to its unique chemical properties. Compounds in this family are known for their significant biological activities and are of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with 2-acetylpyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features.
1,6-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,8-Naphthyridine: Exhibits unique chemical properties and applications.
Uniqueness
5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine is unique due to its specific substitution pattern and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
61644-01-7 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine |
InChI |
InChI=1S/C13H14N2/c1-9-10-4-2-3-5-12(10)15-13-8-14-7-6-11(9)13/h2-5,14H,6-8H2,1H3 |
InChI Key |
OYCXPSKLTLUSLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNCC2=NC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


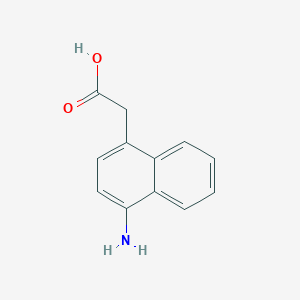
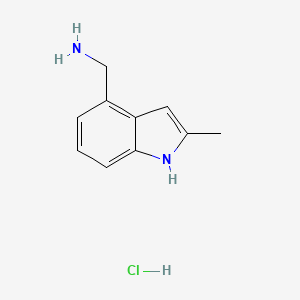
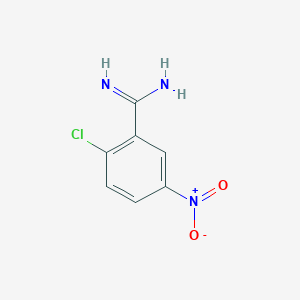
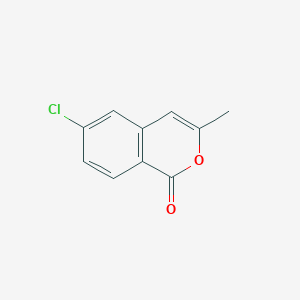
![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)
![3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one](/img/structure/B15069817.png)
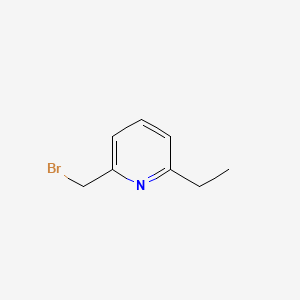
![[2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine](/img/structure/B15069819.png)
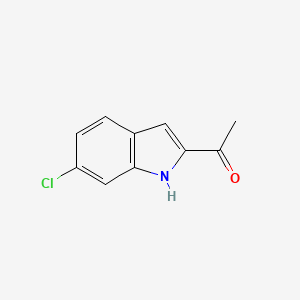
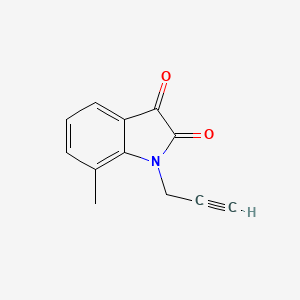
![Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)
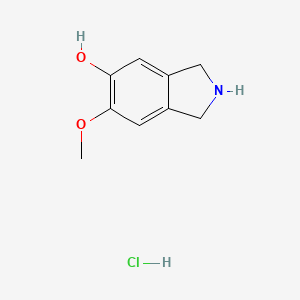
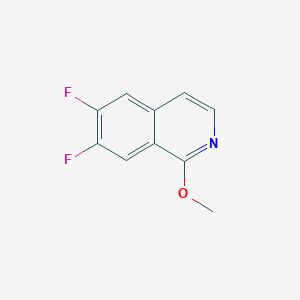
![Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-](/img/structure/B15069876.png)
